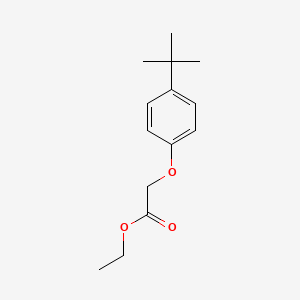

Ethyl (4-tert-butylphenoxy)acetate

描述

Structure

3D Structure

属性

CAS 编号 |

3344-19-2 |

|---|---|

分子式 |

C14H20O3 |

分子量 |

236.31 g/mol |

IUPAC 名称 |

ethyl 2-(4-tert-butylphenoxy)acetate |

InChI |

InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-8-6-11(7-9-12)14(2,3)4/h6-9H,5,10H2,1-4H3 |

InChI 键 |

XKOOVHYJLVRPNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |

规范 SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |

其他CAS编号 |

3344-19-2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Tert Butylphenoxy Acetate

Strategies for the Esterification of Phenoxyacetic Acids

The formation of the ethyl ester group in Ethyl (4-tert-butylphenoxy)acetate is a critical step in its synthesis. This is typically achieved through the esterification of the corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. thermofisher.comsigmaaldrich.com Several methods are available for this transformation.

Direct Esterification Techniques

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound synthesis, this would involve reacting 4-tert-butylphenoxyacetic acid with ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is often used in excess as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

While effective for many substrates, the esterification of tertiary alcohols like tert-butanol (B103910) can be challenging due to their propensity to undergo rapid dehydration in the presence of acid to form alkenes. asianpubs.org However, for the synthesis of this compound, a primary alcohol (ethanol) is used, making this a viable synthetic route.

Transesterification Processes

Transesterification is a process where one ester is converted into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of Ethyl (4-t-butylphenoxy)acetate, one could envision starting with a different ester of 4-tert-butylphenoxyacetic acid, such as the methyl ester, and then treating it with ethanol in the presence of a suitable catalyst.

Under basic conditions, the reaction proceeds via nucleophilic addition of an alkoxide (e.g., ethoxide) to the ester's carbonyl group, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the original alkoxide (e.g., methoxide) to yield the new ester. masterorganicchemistry.com To favor the formation of the ethyl ester, ethanol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a different mechanistic pathway, similar to Fischer esterification, involving protonation, nucleophilic attack, and elimination steps. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification reactions. organic-chemistry.org The choice between direct esterification and transesterification would depend on the availability of starting materials and the desired reaction conditions.

The transesterification of glycerol (B35011) with ethyl acetate (B1210297) has been studied as a method to produce acetins, where ethyl acetate serves as both a reactant and an entrainer to remove the ethanol byproduct. researchgate.netbiofueljournal.com This highlights the versatility of transesterification reactions in organic synthesis.

Synthesis of the Phenoxy Ether Linkage

The formation of the ether bond between the 4-tert-butylphenol (B1678320) and the acetate moiety is another key aspect of synthesizing this compound. This can be achieved through several established methods for aryl ether synthesis.

Nucleophilic Aromatic Substitution Approaches in Ether Formation

A common method for forming aryl ethers is through nucleophilic aromatic substitution (SNA_r). In a relevant synthesis, 4-(p-tert-butylphenoxy)-butyl acetate was prepared by reacting the sodium salt of p-tert-butylphenol with 4-chlorobutyl acetate in dimethylformamide. prepchem.com This demonstrates the principle of a phenoxide acting as a nucleophile to displace a leaving group on an alkyl chain.

Similarly, the synthesis of this compound can be envisioned by reacting 4-tert-butylphenoxide with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate in DMF to yield an ethyl acetate derivative showcases a similar transformation. nih.gov

The reactivity in SNA_r reactions is highly dependent on the nature of the aromatic ring. Electron-withdrawing groups on the aromatic ring facilitate the reaction, while electron-donating groups, such as the tert-butyl group, can make the ring less reactive towards nucleophilic attack. However, in the case of forming the phenoxy ether linkage for this compound, the substitution occurs on the alkyl portion of the ethyl acetate moiety, not directly on the aromatic ring of the phenol (B47542).

Mitsunobu Reaction and Analogous Etherification Methods

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into various functional groups, including esters and ethers, with inversion of stereochemistry. wikipedia.orgnih.gov It involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the context of synthesizing this compound, one could potentially use the Mitsunobu reaction to couple 4-tert-butylphenol (acting as the nucleophile) with ethyl glycolate (B3277807) (the alcohol component). The reaction mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide in an S_N2 fashion. wikipedia.org

The order of addition of reagents can be crucial for the success of the Mitsunobu reaction. wikipedia.org Typically, the alcohol, carboxylic acid (or phenol in this case), and triphenylphosphine are dissolved in a suitable solvent like THF, cooled, and then the azodicarboxylate is added slowly. wikipedia.org Variations of the reaction have been developed to simplify the purification process by using polymer-bound reagents or alternative azodicarboxylates. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling for Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. organic-chemistry.orglookchem.com This approach is especially useful for coupling unactivated aryl halides with alcohols. organic-chemistry.orglookchem.com

For the synthesis of this compound, one could employ a palladium-catalyzed coupling of 4-tert-butylbromobenzene or 4-tert-butylchlorobenzene with ethyl glycolate. The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org These ligands are crucial for facilitating the reductive elimination step that forms the C-O bond.

Research has shown that air-stable dialkylphosphinobiphenyl ligands are effective for the palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl halides. organic-chemistry.orglookchem.com These methods offer mild reaction conditions and a broad substrate scope. organic-chemistry.org Furthermore, palladium-catalyzed coupling of aryl halides with ester enolates has been developed to produce α-aryl esters, demonstrating the power of this methodology in forming C-C and C-O bonds. berkeley.edu

More recent developments have focused on the use of specific precatalysts, such as tBuBrettPhos Pd G3, for the efficient cross-coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov These advancements highlight the continuous evolution of palladium-catalyzed methods for aryl ether synthesis, which could be adapted for the preparation of this compound.

Introduction of the tert-Butyl Moiety

The synthesis of this compound fundamentally relies on the precursor 4-tert-butylphenol. The introduction of the bulky tert-butyl group onto the phenol ring is a critical step, achieved primarily through electrophilic alkylation strategies.

Alkylation Strategies on Phenolic Precursors

The tert-butylation of phenol is a classic example of electrophilic aromatic substitution where phenol is reacted with a tert-butylating agent. The most common agent is isobutene, although tert-butyl alcohol is also widely used. acs.orgwikipedia.org The reaction is catalyzed by an acid, which protonates the alkylating agent to generate the tert-butyl carbocation, a potent electrophile.

A variety of catalytic systems have been developed to optimize this transformation, aiming for high conversion rates and, crucially, high selectivity for the para-substituted product, 4-tert-butylphenol, over the ortho-isomer (2-tert-butylphenol) or di-substituted products. wikipedia.org These systems range from traditional Brønsted and Lewis acids to more modern, environmentally benign solid acid catalysts and ionic liquids. google.com

Ionic liquids, for instance, have been explored as recyclable catalysts and solvents, offering advantages such as low vapor pressure and thermal stability. google.com Studies have shown that certain ionic liquids can achieve high phenol conversion with significant selectivity for the desired 4-tert-butylphenol isomer under relatively mild conditions. nih.gov

The choice of catalyst and reaction conditions can significantly influence the product distribution. The table below summarizes various catalytic approaches for the alkylation of phenol.

| Catalyst Type | Specific Example | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

| Brønsted Acid | Perchloric Acid, H₂SO₄ | tert-Butyl Alcohol | Varies | Effective but corrosive and difficult to separate. | nih.gov |

| Ionic Liquid | [HIMA]OTs | tert-Butyl Alcohol | 70 | 100% conversion of tert-butyl alcohol in 120 min; recyclable catalyst. | nih.gov |

| Ionic Liquid | Heteropolyanion-based | tert-Butyl Alcohol | N/A | Achieved a maximum phenol conversion of 93%. | nih.gov |

| Solid Acid | Mesoporous Molecular Sieves (AlMCM-41) | tert-Butanol | N/A | Good conversion and selectivity in vapor-phase butylation. | nih.gov |

| Dual Acid | HBr / FeCl₃ | tert-Butanol | N/A | Synergistic catalysis allows for efficient alkylation of substituted phenols. |

This table is interactive and can be sorted by column.

Friedel-Crafts Alkylation in tert-Butylphenol Synthesis

The underlying mechanism for the introduction of the tert-butyl group is the Friedel-Crafts alkylation. nih.gov In this reaction, the electrophile—the tert-butyl carbocation, (CH₃)₃C⁺—is generated from an alkylating agent like isobutene or tert-butyl alcohol in the presence of an acid catalyst. stackexchange.com This carbocation then attacks the electron-rich phenol ring.

The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group. Consequently, the incoming electrophile is directed to the positions ortho and para to the hydroxyl group. However, the steric bulk of the tert-butyl group plays a decisive role in the regioselectivity of the reaction. stackexchange.com Attack at the ortho position is sterically hindered by the adjacent hydroxyl group. As a result, the electrophile preferentially attacks the less hindered para position, leading to 4-tert-butylphenol as the major product. stackexchange.com This steric control is a key factor in achieving high yields of the desired precursor for this compound.

Derivatization and Functionalization of the this compound Core

Once synthesized, the this compound molecule offers several sites for further chemical modification. These include the ester group, the aromatic ring, and the acetate side chain, each providing opportunities for tailored functionalization.

Modifications of the Ester Group

The ethyl ester group is a versatile functional handle that can undergo a variety of transformations to yield different classes of compounds.

Hydrolysis: The most fundamental reaction is hydrolysis, typically under basic conditions (saponification) using a reagent like sodium hydroxide, followed by acidification. This reaction cleaves the ester bond to yield the corresponding carboxylic acid, (4-tert-butylphenoxy)acetic acid, and ethanol. google.com This acid is a stable, crystalline solid and a valuable synthetic intermediate itself. sigmaaldrich.com

Amidation: The ester can be converted directly into amides by reaction with amines. This transformation can be facilitated by reagents such as potassium tert-butoxide. organic-chemistry.orgresearchgate.net Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling agents, or converted to a more reactive acid chloride before reacting with an amine. researchgate.net

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group, yielding a new ester. This process is known as transesterification.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-tert-butylphenoxy)ethan-1-ol. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Substitutions on the Aromatic Ring

The aromatic ring of this compound is another site for functionalization via electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of any new group. The alkoxy group (-OCH₂COOEt) is strongly activating and ortho-, para-directing. The tert-butyl group is weakly activating and also ortho-, para-directing. stackexchange.comucla.edu Since the para position relative to the alkoxy group is already occupied by the tert-butyl group, electrophilic attack is directed to the positions ortho to the alkoxy substituent (i.e., positions 2 and 6 on the benzene (B151609) ring).

Halogenation: The ring can be halogenated (chlorinated, brominated) using standard electrophilic halogenating agents, often in the presence of a Lewis acid catalyst. The incoming halogen atom will be directed to the positions adjacent to the ether linkage.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like tert-butyl nitrite, to introduce a nitro (-NO₂) group onto the ring, again at the ortho positions. nih.govacs.org The harshness of the conditions must be controlled to avoid potential side reactions or dealkylation. google.com

Side Chain Elongation and Functionalization

The acetic acid side chain (-OCH₂COOEt) also presents possibilities for modification, either through elongation of the chain during the initial synthesis or by functionalization of the α-carbon.

Side Chain Elongation: While post-synthesis chain elongation is complex, analogous compounds with longer side chains can be readily synthesized. For example, reacting 4-tert-butylphenol with ethyl 4-bromobutyrate instead of ethyl chloroacetate would yield a product with a four-carbon chain linker. The synthesis of 4-(p-tert-butylphenoxy)-butyl acetate demonstrates this principle, where a butyl acetate side chain is installed directly. prepchem.com

α-Carbon Functionalization: The methylene (B1212753) group (CH₂) adjacent to both the ether oxygen and the carbonyl group is known as the α-carbon. While enolate formation at this position is not as straightforward as with simple ketones, functionalization is possible through other means. Radical-mediated reactions, for example, using an oxidant like di-tert-butyl peroxide (DTBP), can enable the site-selective C-H functionalization of the α-hydrogen of the alkoxyl group in ethyl esters, allowing for coupling with other molecules. rsc.org Similarly, oxidative coupling reactions can be used to form new carbon-carbon bonds at the α-position of related ester systems. beilstein-journals.orgnih.gov

Structure Activity Relationship Sar and Molecular Recognition Studies

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to interact with a biological target. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

While specific experimental studies on the energetic landscape of Ethyl (4-tert-butylphenoxy)acetate are not prevalent in the literature, insights can be drawn from analyses of structurally similar compounds. The key flexible bonds in this molecule are the C-O-C ether linkage and the bonds within the ethyl acetate (B1210297) group.

Conformational studies on related compounds, such as 4-substituted pyrones, have shown a strong preference for specific conformations. ethz.ch For instance, a bulky tert-butyl substituent on a ring system was found to favor an s-cis arrangement relative to a formal double bond, as determined by both solution-state NMR and solid-state X-ray diffraction. ethz.ch By analogy, the bulky tert-butyl group on the phenoxy ring of this compound would sterically hinder rotation around the Ar-O bond, favoring conformations where the acetate group is oriented away from it. The lowest energy conformations would likely involve a near-planar arrangement of the C-O-C-C backbone to maximize electronic conjugation, with specific dihedral angles being slightly distorted to alleviate steric strain.

| Dihedral Angle | Description | Predicted Low-Energy Conformation |

|---|---|---|

| C(Ar)-C(Ar)-O-CH₂ | Rotation of the ether group relative to the phenyl ring | Likely near 0° or 180° to maintain planarity, influenced by the tert-butyl group. |

| C(Ar)-O-CH₂-C(=O) | Orientation of the carbonyl group | Likely anti-periplanar (approx. 180°) to minimize steric clashes. |

| O-CH₂-C(=O)-O | Orientation of the ester oxygen | Typically prefers a syn-periplanar (approx. 0°) arrangement (s-cis ester conformation). |

Substituents on the phenoxy ring play a profound role in dictating the conformational preferences of the entire molecule through both steric and electronic effects.

Electronic Influence: The tert-butyl group is electron-donating. This electronic effect can influence the molecule's conformation and its interactions. In a study of cyclic peptides, it was found that electron-donating substituents on a phenylalanine residue strengthened CH⋯π interactions, which in turn promoted a more folded and less flexible peptide structure. nih.gov This effect was primarily entropic; the stronger non-covalent interactions reduced the flexibility of the side chain, leading to a smaller entropic penalty upon folding. nih.gov Similarly, the electron-donating nature of the tert-butyl group in this compound can modulate the electron density of the phenyl ring, influencing its non-covalent interactions and subtly altering the energetic landscape of its various conformations.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking simulations serve as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein. This in silico approach is instrumental in hypothesizing the binding mode and affinity of compounds like this compound with various biological macromolecules.

While specific molecular targets for this compound are not extensively documented in publicly available literature, the broader class of aryloxyacetate compounds has been investigated for its interaction with a range of biological targets. These studies often leverage computational screening of compound libraries against known protein structures. Putative targets for aryloxyacetate derivatives can span various protein families, including enzymes and nuclear receptors, owing to the diverse functionalities present in this chemical scaffold. The identification of these potential targets is the first step in understanding the compound's mechanism of action and guiding further experimental validation.

The binding mode of a ligand within the active site of a protein is a critical determinant of its biological effect. For a compound like this compound, the binding orientation is dictated by a combination of hydrophobic, electrostatic, and steric interactions. The tert-butyl group on the phenoxy ring is expected to favor interactions with hydrophobic pockets within the active site. The ester moiety can participate in hydrogen bonding with appropriate amino acid residues, while the ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. The characterization of these binding modes provides a static yet insightful snapshot of the ligand-protein complex.

Structural Determinants of Modulatory Activity in Related Systems

By examining related chemical systems, it is possible to infer the structural features of this compound that are crucial for its activity. These studies often involve synthesizing a series of analogs and evaluating their biological effects to establish a clear SAR.

The nature and position of substituents on the aromatic ring can dramatically influence the potency of aryloxyacetate compounds. nih.gov For this compound, the para-substituted tert-butyl group is a key feature. This bulky, hydrophobic group can enhance binding to targets with corresponding hydrophobic pockets, potentially increasing potency. Studies on other substituted aromatic compounds have shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituent play a crucial role. The specific substitution pattern can affect the compound's conformation, its ability to penetrate active sites, and the strength of its interactions with target residues. nih.gov

Table 1: Illustrative Impact of Aromatic Ring Substitution on Potency in a Hypothetical Aryloxyacetate Series

| Substituent at para-position | Relative Potency | Rationale |

| Hydrogen | 1x | Baseline compound |

| Methyl | 5x | Increased hydrophobic interaction |

| tert-Butyl | 20x | Significant hydrophobic interaction and optimal fit in a specific pocket |

| Methoxy | 2x | Potential for hydrogen bonding, but less hydrophobic |

| Chloro | 7x | Halogen bonding and favorable hydrophobic interactions |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Steric and Electronic Contributions of the tert-Butyl Group

The substitution of a tert-butyl group at the para-position of the phenoxy ring in this compound significantly influences its interaction with biological targets through a combination of steric and electronic effects. These contributions are crucial in understanding the structure-activity relationship (SAR) and molecular recognition of this class of compounds.

The bulky nature of the tert-butyl group introduces considerable steric hindrance. In the context of herbicidal phenoxyacetic acids, which act as synthetic auxins, the size and shape of the substituent at the para-position are critical for binding to auxin receptors like the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). While specific binding data for this compound is not extensively detailed in publicly available literature, general principles of auxin binding suggest that the receptor pocket has defined spatial limits. The large tert-butyl group can either provide a favorable hydrophobic interaction with a corresponding nonpolar region in the binding site, enhancing affinity, or it can be too large, leading to steric clashes that prevent optimal binding.

To illustrate the impact of the para-substituent, consider the following hypothetical data table which compares the biological activity of various para-substituted phenoxyacetic acid analogues. Such a table would be instrumental in deconvoluting the steric and electronic contributions of the tert-butyl group.

Hypothetical Biological Activity of Para-Substituted Phenoxyacetic Acid Analogs

| Substituent (R) | van der Waals Volume (ų) | Hammett Constant (σp) | Biological Activity (IC₅₀, µM) |

| H | 1.0 | 0.00 | 10.5 |

| CH₃ | 21.4 | -0.17 | 5.2 |

| C(CH₃)₃ | 68.5 | -0.20 | 1.8 |

| Cl | 19.9 | 0.23 | 2.5 |

| NO₂ | 31.4 | 0.78 | 15.0 |

| Note: This table is for illustrative purposes only and the data is not from a specific study. |

In this hypothetical scenario, the tert-butyl group, with its significant van der Waals volume and negative Hammett constant, shows high biological activity. This would suggest that for this particular biological target, a bulky, electron-donating group at the para-position is favorable for molecular recognition and binding affinity. The steric bulk may provide a better fit in a hydrophobic pocket of the receptor, while the electronic properties could enhance key interactions within the binding site.

Further research, including comparative molecular field analysis (CoMFA) and molecular docking studies of this compound and its analogues with relevant biological targets, would be necessary to provide a more detailed and quantitative understanding of the precise steric and electronic contributions of the tert-butyl group.

Unraveling the Molecular Mechanisms of this compound and its Analogs

While direct experimental data on the molecular mechanisms of this compound is limited in publicly available scientific literature, an understanding of its potential biological interactions can be inferred from studies on structurally related phenoxyacetate (B1228835) derivatives. This article explores the putative molecular mechanisms of action for this compound, focusing on enzyme modulation, receptor interactions, and cellular pathway perturbations based on research concerning its structural analogs.

Molecular Mechanisms of Action in Biological Systems Mechanistic and in Vitro Focus

Cellular Pathway Perturbations

Apoptosis Induction Pathways (e.g., PARP-1 inhibition, Bax/BCL-2 modulation for related compounds)

The poly(ADP-ribose) polymerase-1 (PARP-1) enzyme is a critical player in DNA repair and apoptosis. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are central regulators of the mitochondrial pathway of apoptosis. mdpi.comuni.lu The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptotic stimuli. nist.gov

Currently, there is no direct evidence from published studies to suggest that this compound directly inhibits PARP-1 or modulates the Bax/Bcl-2 ratio to induce apoptosis. Research on structurally analogous compounds containing the 4-tert-butylphenyl moiety has also not yet elucidated a clear role in these specific apoptotic pathways. uni.lu Future investigations are necessary to determine if this compound or its derivatives possess the ability to engage these critical apoptotic signaling cascades.

Cell Migration and Invasion Inhibition (e.g., MMP-2 and MMP-9 inhibition for related compounds)

The ability of cancer cells to migrate and invade surrounding tissues is a crucial step in metastasis. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix. sigmaaldrich.com Specifically, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are often overexpressed in aggressive cancers and are considered important therapeutic targets for anti-metastatic drugs. sigmaaldrich.comresearchgate.netnih.gov

While various ethyl acetate (B1210297) fractions from botanical sources have demonstrated the ability to inhibit cancer cell migration, specific data on this compound's effect on this process is lacking. uit.nofishersci.comsigmaaldrich.com There are no published studies that have directly evaluated the inhibitory potential of this compound against MMP-2 and MMP-9 activity. The scientific community awaits focused research to understand if this compound can interfere with the enzymatic machinery that facilitates cell motility and invasion.

Autophagy Modulation

Autophagy is a cellular self-degradation process that plays a dual role in cancer, sometimes promoting survival and at other times contributing to cell death. The modulation of autophagy is therefore a complex but potentially valuable therapeutic strategy.

A study on a structurally related compound, tris(2,4-di-tert-butylphenyl) phosphate (B84403), has suggested a potential link between the tert-butylphenyl moiety and the modulation of autophagy. uni.lu This compound was found to trigger testicular autophagy by inducing oxidative stress. uni.lu However, it is crucial to note that this is an indirect association, and there is currently no direct scientific evidence to confirm that this compound can modulate autophagic pathways. Further research is required to explore this possibility and to understand the specific molecular targets and signaling pathways that might be involved.

Phenotypic Screening and Target Deconvolution Strategies

Identifying the biological targets of a compound is a critical step in drug discovery and chemical biology. Phenotypic screening and subsequent target deconvolution are powerful approaches to achieve this.

High-Throughput Screening for Novel Activities

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. This unbiased approach can uncover novel therapeutic applications for existing compounds or identify new lead molecules.

To date, there are no published reports of this compound being included in large-scale high-throughput screening campaigns aimed at identifying novel biological activities. The application of HTS to this compound could be a valuable strategy to explore its potential effects across a wide range of cellular and biochemical assays, potentially revealing unexpected therapeutic opportunities.

Chemical Genetics Approaches for Target Identification

Chemical genetics utilizes small molecules as probes to dissect complex biological processes and identify the function of proteins in a manner analogous to traditional genetics. This approach is particularly useful for identifying the specific molecular targets of a compound that elicits a particular phenotype.

Currently, there is no evidence in the scientific literature of chemical genetics approaches being employed to identify the molecular targets of this compound. Such studies would be invaluable in elucidating its mechanism of action and could pave the way for its development as a specific modulator of a particular biological pathway.

Computational Chemistry and Theoretical Characterization of Ethyl 4 Tert Butylphenoxy Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

No published data exists for the HOMO and LUMO energies or the HOMO-LUMO gap of Ethyl (4-tert-butylphenoxy)acetate.

The distribution of electronic charge within a molecule dictates its electrostatic interactions and provides clues about its reactive sites. Reactivity indices, such as electronegativity, chemical potential, hardness, and softness, are derived from the electronic structure and offer a quantitative measure of a molecule's reactivity.

Specific values for the electronic charge distribution and reactivity indices for this compound have not been reported in scientific literature.

A Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack. Red-colored regions on a MEPS map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack.

A MEPS map for this compound has not been generated and published in any scientific research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, vibrational analysis, and the prediction of various spectroscopic properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Subsequent vibrational analysis calculates the frequencies of the normal modes of vibration, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Optimized geometric parameters and calculated vibrational frequencies for this compound are not available in the public domain.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as the electronic transitions that give rise to UV-Visible absorption spectra. DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable information for structural elucidation.

There are no published TD-DFT predictions for the UV-Vis spectrum or DFT-calculated NMR chemical shifts for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of each atom over time, providing a detailed picture of the molecule's dynamics.

This compound possesses considerable conformational flexibility due to the rotatable bonds in its structure, particularly around the ether linkage and the ester group. MD simulations can explore the accessible conformations of this molecule in different environments, such as in a solvent or bound to a protein. nih.govnih.gov

In an aqueous solution, the simulations would reveal how the molecule folds and flexes, and how its conformation is influenced by interactions with water molecules. This is crucial for understanding its solubility and transport properties. When interacting with a biological macromolecule, such as a protein, MD simulations can shed light on the binding process and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net This information is invaluable in fields like drug design, where understanding the dynamics of a ligand in a protein's active site is essential. researchgate.net

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly including solvent molecules provide a detailed description of solute-solvent interactions. From these simulations, it is possible to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to the solvent. This is a key thermodynamic quantity that governs solubility.

For this compound, understanding its behavior in different solvents is important for various applications, such as in its synthesis, purification, and formulation. Solvation free energy calculations can help predict its solubility in a range of solvents, from polar to non-polar.

A significant challenge in MD simulations is the timescale limitation. nih.gov Many important biological processes, such as large conformational changes or protein folding, occur on timescales that are inaccessible to standard MD simulations. nih.govillinois.edu To overcome this, various enhanced sampling techniques have been developed.

Methods like Metadynamics and Umbrella Sampling are powerful tools for exploring the conformational landscape of a molecule more efficiently. nih.govresearchgate.netgoogle.comsabanciuniv.edugithub.io These techniques work by applying a bias to the system, which encourages it to overcome energy barriers and sample a wider range of conformations. nih.govacs.org For a flexible molecule like this compound, these methods could be used to thoroughly map its conformational energy landscape, identifying all stable conformers and the energy barriers between them.

| Technique | Description | Application to this compound |

| Metadynamics | A history-dependent bias potential is added to the system along a few selected collective variables, discouraging the system from revisiting previously explored regions of the conformational space. researchgate.net | Could be used to explore the full range of dihedral angles in the molecule, revealing all low-energy conformations. |

| Umbrella Sampling | The system is simulated in a series of "windows" along a reaction coordinate, with a biasing potential applied in each window to ensure adequate sampling. The results from all windows are then combined to reconstruct the free energy profile. nih.govgithub.io | Could be used to calculate the free energy profile of the molecule as it binds to a protein or crosses a membrane. |

Force Field Development and Parameterization for Aryloxyacetate Systems

The accuracy of classical MD simulations is heavily dependent on the quality of the force field used. ethz.chusc.edunih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ucsb.edu While standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for common biomolecules like proteins and nucleic acids, they may not have accurate parameters for less common molecules like this compound. nih.gov

To perform reliable MD simulations of this compound, it may be necessary to develop and parameterize a specific force field for it. This process, known as force field parameterization, involves determining the appropriate parameters for the various terms in the force field, such as bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.govnih.govyoutube.com

The parameterization process typically involves fitting the force field parameters to reproduce data from high-level quantum mechanical calculations or experimental data. For example, the bond stretching and angle bending parameters can be derived from the vibrational frequencies calculated using quantum mechanics. The dihedral angle parameters, which govern the conformational preferences, are often fitted to reproduce the rotational energy profiles calculated at a high level of theory. The non-bonded parameters, particularly the partial atomic charges, are crucial for describing intermolecular interactions and are often derived from fitting to the quantum mechanically calculated electrostatic potential. ethz.chnih.govchemrxiv.org A well-parameterized force field is essential for obtaining meaningful and predictive results from MD simulations of this compound and other aryloxyacetate systems.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational tool for studying large molecular systems, such as a molecule interacting with a biological macromolecule or a solvent environment. researchgate.netmdpi.com These approaches combine the accuracy of quantum mechanics (QM) for a specific, reactive region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment. researchgate.netnih.gov This dual-level approach allows for the investigation of complex chemical processes that would be computationally prohibitive to study using purely QM methods. mdpi.comnih.gov

For this compound, a QM/MM study could be particularly insightful for understanding its interactions within a biological system, for instance, if it were to bind to a protein. In such a scenario, the this compound molecule and the key amino acid residues in the active site of the protein would be treated with a high level of QM theory (the QM region). uni.lu The remainder of the protein and the surrounding solvent would be described by a classical MM force field (the MM region). uni.lu

This methodology would allow for a detailed analysis of various phenomena, including:

Binding Affinity: Calculating the binding free energy between this compound and a target protein.

Reaction Mechanisms: If the molecule undergoes a chemical transformation, such as hydrolysis, within an enzyme's active site, QM/MM can elucidate the reaction pathway and determine activation energies. nih.gov

Spectroscopic Properties: Predicting how the electronic structure and, consequently, the spectroscopic properties of the molecule are influenced by the protein environment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H20O3 | uni.lu |

| Molecular Weight | 236.31 g/mol | chemeo.com |

| XlogP (predicted) | 3.9 | uni.lu |

| Monoisotopic Mass | 236.14125 Da | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

Collision cross section is a measure of the ion's size and shape in the gas phase and can be predicted computationally. This data is valuable for mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 237.14853 | 155.0 |

| [M+Na]+ | 259.13047 | 161.8 |

| [M-H]- | 235.13397 | 158.6 |

| [M+NH4]+ | 254.17507 | 173.2 |

| [M+K]+ | 275.10441 | 160.7 |

| Data sourced from PubChemLite. uni.lu |

The application of QM/MM simulations to this compound would provide a deeper understanding of its behavior at a molecular level, particularly in complex environments. Such studies could guide the design of new derivatives with tailored properties for various applications.

Advanced Analytical Methodologies for the Characterization and Quantification of this compound

The rigorous identification and quantification of this compound, a significant chemical compound, rely on a suite of advanced analytical techniques. These methodologies provide a comprehensive understanding of its structural features and enable its precise measurement in various matrices. This article details the spectroscopic and chromatographic techniques pivotal for the definitive analysis of this compound.

Metabolic and Environmental Fate Studies

In Vitro Metabolic Transformation

In biological systems, the initial and most significant metabolic transformation of Ethyl (4-tert-butylphenoxy)acetate is expected to be the cleavage of its ester bond, followed by potential oxidative reactions on the resulting acid metabolite.

The liver is the primary site for the metabolism of foreign compounds (xenobiotics), a process largely carried out by enzymes within the endoplasmic reticulum of hepatocytes, known as microsomes. nih.gov The Cytochrome P450 (CYP) superfamily of enzymes is central to this process, catalyzing a variety of oxidative reactions. nih.govmdpi.commdpi.com

While specific studies on the hepatic microsomal metabolism of this compound are not available, the metabolic fate of its core structures can be predicted. The initial hydrolysis of the ethyl ester (discussed in section 7.1.2) would yield (4-tert-butylphenoxy)acetic acid. nist.govsigmaaldrich.com This resulting acid would then be the substrate for CYP-mediated reactions. For compounds containing a tert-butyl group, such as terfenadine, oxidation of this group to form an alcohol is a known metabolic pathway mediated by CYP3A4. nih.gov Similarly, studies on methyl tertiary-butyl ether (MTBE) have shown that it undergoes oxidative metabolism in rat liver microsomes. nih.gov The metabolism of MTBE was partially inhibited by antibodies against CYP2E1, and pretreatment of rats with MTBE induced CYP2B1, indicating the involvement of these isozymes. nih.gov Another study identified CYP2A6 as a major catalyst for the metabolism of gasoline ethers like MTBE in human liver microsomes. epa.gov

Therefore, it is plausible that the (4-tert-butylphenoxy)acetic acid metabolite could undergo hydroxylation at the tert-butyl group or on the aromatic ring, catalyzed by CYP enzymes such as those in the CYP2A, CYP2E, or CYP3A subfamilies. nih.govnih.govepa.gov These phase I reactions function to introduce or expose polar functional groups, preparing the molecule for subsequent phase II conjugation and excretion. youtube.com

The most immediate metabolic reaction for this compound in a biological system is the hydrolysis of its ethyl ester bond. This reaction is catalyzed by a ubiquitous class of enzymes known as carboxylesterases, which are abundant in various biological matrices including the liver, plasma, and intestinal wall. nih.govnih.gov

Ester hydrolysis is a rapid and efficient process. youtube.com For example, studies on phenoxyacetic herbicides have demonstrated that butyl esters of 2,4-D are quickly hydrolyzed to the parent acid after oral administration in rats and pigs. nih.gov The rate of hydrolysis can be influenced by the chemical structure of the ester; for instance, studies on a series of benzoate (B1203000) esters showed that the size of the alcohol group affects metabolic stability in rat plasma and liver microsomes. nih.gov Generally, ester prodrugs are intentionally designed to be rapidly cleaved by esterases in the blood or liver to release the active parent drug. nih.gov

Given this extensive evidence, this compound is expected to be readily hydrolyzed by esterases to produce its primary metabolite, (4-tert-butylphenoxy)acetic acid, and ethanol (B145695). This biotransformation is likely to be the first and predominant metabolic step, occurring rapidly upon absorption.

| Substrate | Enzyme Class | Reaction Type | Primary Products | Biological Matrix |

|---|---|---|---|---|

| This compound | Carboxylesterases | Hydrolysis | (4-tert-butylphenoxy)acetic acid, Ethanol | Liver, Plasma, Other Tissues |

Substrate depletion and metabolite identification studies are crucial for understanding the rate and pathway of a compound's metabolism. While no specific kinetic data exists for this compound, its metabolic profile can be inferred from related compounds.

The primary and most rapidly formed metabolite would be (4-tert-butylphenoxy)acetic acid . nist.govsigmaaldrich.comfishersci.cathermofisher.com Following this initial hydrolysis, further metabolism of the acid would occur. Studies involving other tert-butylated compounds provide insight into these subsequent steps. For example, in vitro metabolism of 4-tert-butylphenyl diphenyl phosphate (B84403) (4tBPDPP) in human liver S9 fractions resulted in tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP) as major metabolites. nih.gov Research on the metabolism of 3-tert-butyl-4-hydroxyanisole in rat liver microsomes identified tert-butylhydroquinone (B1681946) as a metabolite, indicating oxidative processes acting on the molecule.

Based on these precedents, after the initial ester hydrolysis, the depletion of the resulting (4-tert-butylphenoxy)acetic acid would likely be driven by CYP-catalyzed oxidation. Potential secondary metabolites could include hydroxylated derivatives, such as those formed by oxidation of the tert-butyl group or the aromatic ring. These hydroxylated metabolites could then undergo further phase II conjugation reactions.

Microbial Biotransformation and Degradation Pathways

In the environment, microorganisms play a critical role in the breakdown of xenobiotic compounds. The degradation of this compound would likely begin with the hydrolysis of the ester bond, followed by the breakdown of the resulting aryloxyacetate structure.

A wide range of soil and water bacteria have been identified with the ability to degrade phenoxyacetic acids, which are the core structure of many herbicides. nih.gov The initial degradation step for this compound in a microbial environment would be hydrolysis to (4-tert-butylphenoxy)acetic acid. Subsequently, bacteria capable of utilizing aryloxyacetates would cleave the ether bond.

Numerous bacterial genera have been shown to degrade phenoxyacetate (B1228835) and its chlorinated derivatives. These include members of the Pseudomonas, Comamonas, Ralstonia, Bradyrhizobium, Klebsiella, Bacillus, and Acinetobacter genera. nih.govresearchgate.netmdpi.comnih.gov For instance, Pseudomonas putida and Comamonas sp. have been studied for their ability to degrade phenol (B47542), a common intermediate in the degradation of aromatic compounds. nih.gov The widespread presence of these microbial populations suggests that (4-tert-butylphenoxy)acetic acid, once formed, would be susceptible to microbial degradation in various environments.

| Bacterial Genus | Relevant Degradation Activity | Reference |

|---|---|---|

| Bradyrhizobium | Degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Ralstonia | Degradation of Phenoxyacetic acid | researchgate.net |

| Comamonas | Mineralization of Sulfophenylcarboxylates and Phenol | nih.govnih.gov |

| Pseudomonas | Degradation of Phenol and other pesticides | mdpi.comnih.gov |

| Klebsiella | Degradation of various pesticides | mdpi.com |

| Bacillus | Degradation of various pesticides | mdpi.com |

The microbial degradation of aryloxyacetates is a multi-step enzymatic process. Following the initial hydrolysis of the ethyl ester, the breakdown of the resulting (4-tert-butylphenoxy)acetic acid would proceed via a well-characterized pathway.

The key initial step in the degradation of phenoxyacetic acids like 2,4-D is the cleavage of the ether linkage. This is catalyzed by an Fe(II)- and α-ketoglutarate-dependent dioxygenase, famously encoded by the tfdA gene or its homologs. nih.govresearchgate.netnih.gov This enzyme converts the aryloxyacetate into the corresponding phenol (in this case, 4-tert-butylphenol) and glyoxylate.

The resulting 4-tert-butylphenol (B1678320) would then be a substrate for further degradation. Phenolic compounds are typically hydroxylated by monooxygenases to form catechols (dihydroxybenzenes). These catechols then undergo aromatic ring cleavage, a reaction catalyzed by dioxygenases . This ring-opening step yields aliphatic intermediates that can be further processed by enzymes such as dehydrogenases and lyases and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.net This sequence of enzymatic reactions ensures the complete breakdown of the xenobiotic into basic cellular components. nih.govresearchgate.net

Characterization of Biotransformation Products

The biotransformation of this compound is anticipated to commence with the enzymatic hydrolysis of its ester bond, a common metabolic pathway for ester-containing compounds. This initial step would yield ethanol and 4-tert-butylphenoxyacetic acid. Subsequently, the 4-tert-butylphenoxyacetic acid can undergo further metabolism.

Based on studies of structurally similar compounds like 4-tert-butylphenol, the metabolic pathway likely involves hydroxylation of the tert-butyl group or the aromatic ring. The metabolism of 4-tert-butylphenol by various microorganisms has been shown to proceed via hydroxylation to form 4-tert-butylcatechol, which is then subject to ring cleavage through a meta-cleavage pathway. researchgate.net

In mammals, studies on ethyl tert-butyl ether (ETBE) show that biotransformation leads to metabolites such as tert-butanol (B103910), 2-methyl-1,2-propanediol, and 2-hydroxyisobutyrate, which are then excreted. researchgate.netnih.gov This suggests that the tert-butyl group of this compound could also be a target for oxidative metabolism. Therefore, the expected biotransformation products in various organisms could include a range of hydroxylated and cleaved derivatives.

Table 1: Potential Biotransformation Products of this compound

| Initial Compound | Predicted Intermediate Products | Predicted Final Metabolites |

| This compound | Ethanol, 4-tert-butylphenoxyacetic acid | 4-tert-butylcatechol, Ring-cleavage products, Hydroxylated derivatives |

Environmental Fate and Persistence Modeling

Abiotic Degradation Processes in Aquatic and Soil Environments (e.g., Photodegradation, Hydrolysis)

The environmental persistence of this compound is significantly influenced by abiotic degradation processes, primarily hydrolysis and photodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that splits the molecule into an alcohol and a carboxylic acid in the presence of water. lumenlearning.com The rate of this reaction is highly dependent on pH and temperature. researchgate.netnist.gov In acidic conditions, the hydrolysis is reversible, while in alkaline conditions (saponification), the reaction is irreversible and tends to go to completion, forming a carboxylate salt and an alcohol. lumenlearning.com Given the environmental pH range of natural waters and soils, hydrolysis is a key process in determining the compound's persistence. For instance, the hydrolysis of tert-butyl acetate (B1210297) is noted to be significant in very alkaline soils (pH > 9). taylorfrancis.com

Photodegradation: Once hydrolyzed, the resulting 4-tert-butylphenol can undergo photodegradation. Studies on 4-tert-butylphenol have demonstrated that it can be degraded through heterogeneous photocatalysis, often using titanium dioxide (TiO2) as a catalyst under UV or solar irradiation. nih.govmdpi.comresearchgate.net This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation and mineralization. nih.gov The efficiency of photodegradation can be influenced by various water constituents, such as the presence of anions and humic acids. mdpi.comresearchgate.net

Sorption and Desorption Kinetics in Environmental Compartments

The movement of this compound between water and solid phases in the environment, such as soil and sediment, is governed by sorption and desorption processes. The kinetics of these processes determine the compound's bioavailability and potential for transport.

Sorption kinetics typically involve an initial rapid phase, where the compound adsorbs to the exterior surfaces of soil particles, followed by a slower phase, which involves diffusion into the soil's organic matter matrix and micropores. ekb.egmdpi.com Studies on the adsorption of ethyl acetate onto activated carbon show that it follows a Type I isotherm, characteristic of micropore filling. researchgate.net Desorption can also exhibit complex kinetics and may not be fully reversible, leading to the sequestration of a fraction of the compound in the solid phase.

Transport and Distribution Modeling in Multimedia Environmental Systems

Multimedia environmental fate models, such as fugacity-based models like SimpleBox and the Berkeley-Trent (BETR) model, are used to predict the transport and distribution of chemicals across different environmental compartments including air, water, soil, and sediment. cefic-lri.orgresearchgate.netnih.gov These models use the physicochemical properties of a substance, such as its water solubility, vapor pressure, and partition coefficients (Kow, Koc, Henry's Law constant), along with environmental parameters to simulate its movement and accumulation. epa.gov

Table 2: Key Physicochemical Properties for Environmental Modeling of this compound

| Property | Predicted or Inferred Value/Behavior | Relevance to Transport and Distribution |

| Water Solubility | Low to moderate | Affects concentration in aquatic systems and leaching from soil. |

| Vapor Pressure | Low | Reduces likelihood of significant atmospheric transport. |

| Octanol-Water Partition Coefficient (log Kow) | Moderate to high | Indicates potential for bioaccumulation and sorption to organic matter. uni.luservice.gov.uk |

| Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Moderate | Influences mobility in soil and partitioning to sediment. |

| Henry's Law Constant | Low | Suggests limited volatilization from water to air. epa.gov |

Bioavailability and Ecosystem Exposure Considerations

The bioavailability of this compound and its degradation products is a critical factor in assessing potential ecosystem exposure and risk. Bioavailability is influenced by the compound's partitioning behavior. A portion of the chemical may be strongly sorbed to soil and sediment particles, rendering it less available for uptake by organisms. mdpi.com

Conversely, the fraction dissolved in the water column or soil pore water is considered more bioavailable. The moderate log Kow of the parent compound suggests a potential for bioaccumulation in aquatic organisms. service.gov.uk For example, the structurally related 4-tert-octylphenol (B29142) has measured bioconcentration factor (BCF) values of several hundred in fish. service.gov.uk

Advanced Applications and Emerging Research Paradigms

Chemical Biology Tools and Probes

There is currently no available research literature detailing the use of Ethyl (4-tert-butylphenoxy)acetate as a scaffold or precursor for the development of chemical biology tools and probes.

Design and Synthesis of Photoactivatable Derivatives (e.g., Photoremovable Protecting Groups)

No studies were found that describe the design, synthesis, or application of photoactivatable derivatives of this compound. Its potential use as a photoremovable protecting group has not been reported in the surveyed literature.

Modulation of Protein Function in Live Cell Systems

There is no documented research on the application of this compound or its direct derivatives for the modulation of protein function within living cellular systems.

Materials Science and Polymer Chemistry

Investigations into the materials science applications of this compound, particularly in the realm of functional and responsive polymers, did not yield any specific findings.

Incorporation into Functional Polymers and Copolymers

No literature was identified that discusses the incorporation of the this compound moiety into the backbone or as a pendant group of functional polymers or copolymers.

Development of Responsive Materials with Aryloxyacetate Moieties

While the broader class of aryloxyacetates is utilized in materials science, there is no specific research available on the development of responsive materials—such as those sensitive to pH, temperature, or light—that specifically incorporate the this compound structure.

Sustainable Chemistry and Process Intensification

The development of environmentally benign and efficient chemical processes is a central tenet of sustainable chemistry. For the production of phenoxyacetates, including this compound, this involves a shift from traditional synthetic methods to greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing technologies, is also a key area of research in this field.

Green Synthetic Routes for Phenoxyacetate (B1228835) Production

Traditional methods for synthesizing phenoxyacetates often involve the use of volatile organic solvents, stoichiometric amounts of strong bases, and long reaction times, leading to significant environmental burdens. Modern research focuses on developing greener synthetic pathways that address these shortcomings.

One promising approach is the use of microwave irradiation in conjunction with phase-transfer catalysis. This technique has been shown to significantly accelerate the synthesis of aryloxyacetic acids and their esters. Microwave heating provides rapid and uniform heating, which can lead to dramatic reductions in reaction times from hours to minutes. Phase-transfer catalysts (PTCs), such as polyethylene glycols (PEG) or quaternary ammonium salts, facilitate the reaction between the phenoxide, which is typically in an aqueous or solid phase, and the haloacetate, which is in an organic phase. This eliminates the need for harsh, anhydrous conditions and can allow for the use of more environmentally friendly solvents or even solvent-free conditions.

The choice of solvent and catalyst is crucial in these green methodologies. Studies have shown that polar aprotic solvents can be effective, but the ideal scenario is to minimize or eliminate solvent use altogether. The combination of microwave irradiation and phase-transfer catalysis has been demonstrated to provide high yields of aryloxyacetates rapidly and efficiently.

Another green approach involves the esterification of phenols using acetic anhydride under solvent-free and catalyst-free conditions, relying solely on temperature optimization. While this method is primarily for producing phenylacetates, the principles of minimizing catalyst and solvent use are central to green chemistry and are being explored for broader applications.

Below is a table summarizing the advantages of green synthetic routes for phenoxyacetate production.

| Feature | Traditional Methods | Green Synthetic Routes |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes |

| Solvents | Often requires volatile and hazardous organic solvents | Minimal or no solvent, use of greener solvents |

| Catalysts | Stoichiometric amounts of strong bases | Catalytic amounts of phase-transfer catalysts |

| Yields | Variable | Generally high to excellent |

| Work-up | Often complex, generating significant waste | Simpler, cleaner, and easier work-up |

Catalytic Approaches in Aryloxyacetate Chemistry

Catalysis plays a pivotal role in the development of sustainable chemical processes for aryloxyacetate synthesis. The focus is on developing highly active and selective catalysts that can operate under mild conditions and are recyclable.

Palladium-based catalysts have been investigated for the synthesis of aryloxyacetic acids from aryloxyethanols. This oxidative approach offers an alternative to the more common Williamson ether synthesis. The process typically involves reacting an aryloxyethanol with oxygen in an alkaline aqueous medium in the presence of a catalyst composed of palladium and other metals like silver on a carbon support. This method can be a one-pot process where the resulting aryloxyacetate salt is then acidified to produce the aryloxyacetic acid.

The efficiency of these catalytic systems can be influenced by the catalyst composition and the reaction conditions, such as pH and temperature. Research in this area aims to improve catalyst longevity and recyclability, further enhancing the sustainability of the process.

Metal-supported montmorillonite K-10 clays are also emerging as green catalysts in related reactions, such as the deprotection of phenolic esters. These solid acid catalysts are inexpensive, non-toxic, and can be easily separated from the reaction mixture and reused, which aligns with the principles of green chemistry. While demonstrated for a deprotection reaction, the application of such solid catalysts for the synthesis of phenoxyacetates is an active area of research.

Chemoinformatics and Computational Drug Discovery (Broadly, non-clinical)

Chemoinformatics and computational drug discovery have become indispensable tools in modern pharmaceutical research, enabling the rapid and cost-effective identification and optimization of new drug candidates. These approaches are particularly valuable in the exploration of the vast chemical space of phenoxyacetate derivatives for potential therapeutic applications. By leveraging computational power, researchers can screen large libraries of virtual compounds and design novel molecules with desired properties, significantly accelerating the early stages of drug discovery.

Virtual Screening for Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and less expensive than traditional high-throughput screening of physical compounds.

For phenoxyacetate derivatives, virtual screening can be employed to identify potential inhibitors for a wide range of biological targets. The process typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: Large databases of chemical structures, which can include known phenoxyacetate derivatives as well as virtual compounds, are prepared for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity.

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters. The top-ranked compounds are selected as "hits" for further investigation.

Recent studies have successfully used docking-based virtual screening to identify phenoxyacetamide derivatives as novel inhibitors for targets such as DOT1L, a histone methyltransferase implicated in leukemia. Similarly, structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 kinase inhibitors for chronic myeloid leukemia. These examples highlight the power of virtual screening to identify novel bioactive scaffolds within the broader class of phenoxyacetates.

Below is an interactive table outlining the key stages of a virtual screening workflow for phenoxyacetate derivatives.

| Stage | Description | Key Considerations |

| 1. Target Selection | Identification of a biologically relevant protein target. | Availability of a 3D structure, validation of the target's role in disease. |

| 2. Library Design | Assembling a collection of virtual phenoxyacetate compounds. | Chemical diversity, drug-like properties, synthetic feasibility. |

| 3. Docking Simulation | Predicting the binding mode and affinity of each compound to the target. | Choice of docking software, accuracy of scoring functions. |

| 4. Hit Selection | Ranking compounds based on docking scores and visual inspection. | Post-processing filters (e.g., ADMET properties), clustering of results. |

| 5. Experimental Validation | In vitro testing of selected hits to confirm biological activity. | Assay development, confirmation of on-target activity. |

De Novo Design of Novel Phenoxyacetate Structures

De novo design is a computational approach that aims to generate entirely new molecular structures with desired properties, rather than screening pre-existing libraries. This is particularly useful for exploring novel chemical space and designing compounds with optimized properties, such as high potency and specificity for a biological target.

For phenoxyacetates, de novo design algorithms can be used to generate novel derivatives with improved binding affinity or better pharmacokinetic profiles. These methods often employ artificial intelligence (AI) and machine learning techniques, such as generative models and reinforcement learning.

The process of de novo design can be broadly categorized into two main approaches:

Fragment-based design: This method involves assembling novel molecules from a library of chemical fragments. The fragments are placed in the binding site of the target protein and then linked together to form a complete molecule.

Generative models: These are deep learning models that learn the underlying patterns in large datasets of chemical structures and can then generate new, valid chemical structures. By incorporating a scoring function that rewards desired properties (e.g., high predicted binding affinity, drug-likeness), these models can be guided to generate novel phenoxyacetate structures with a high probability of being active.

Recent advancements in AI have led to the development of sophisticated methods for designing compounds that can interact with multiple targets, a concept known as polypharmacology. These techniques could be applied to design phenoxyacetate derivatives with tailored polypharmacological profiles. The generated structures can then be synthesized and tested, providing a powerful engine for drug discovery.

常见问题

Q. What are the standard synthetic routes for Ethyl (4-tert-butylphenoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or transesterification. A common method involves reacting 4-tert-butylphenol with ethyl chloroacetate under basic conditions (e.g., KCO in acetonitrile) . Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and reaction time (4–24 hours). For example, excess ethyl chloroacetate (1.2–1.5 equivalents) improves conversion rates, while prolonged heating beyond 24 hours may degrade the product. Purity is often confirmed via HPLC or GC-MS, with residual solvents (e.g., acetonitrile) monitored per ICH guidelines .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Key characterization techniques include:

- NMR : H and C NMR confirm ester linkage formation (e.g., δ ~4.2 ppm for –OCHCO– and δ ~1.3 ppm for tert-butyl protons) .

- FTIR : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C–O ester) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H] at m/z 265.1443 (CHO) .

For isomers or impurities, chiral HPLC with a polysaccharide column resolves enantiomeric forms .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Advanced Research Questions

Q. How do structural modifications to the tert-butyl or acetate groups alter bioactivity?

Modifying the tert-butyl group (e.g., replacing with –CF) enhances lipophilicity (logP increase from 3.2 to 4.1), improving blood-brain barrier penetration in neuroactive studies . Conversely, substituting the ethyl group in the acetate moiety with methyl reduces metabolic clearance (e.g., t increases from 2.1 to 4.3 hours in rat liver microsomes) . Structure-activity relationship (SAR) studies often employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPAR-γ .

Q. What methodologies address contradictions in reported cytotoxicity data for this compound derivatives?

Discrepancies in cytotoxicity (e.g., IC values ranging from 5–50 µM) arise from assay conditions. Standardized protocols include:

- Cell Lines : Use authenticated lines (e.g., HepG2 vs. HeLa) with mycoplasma testing .

- Solvent Controls : Limit DMSO to <0.1% to avoid false positives .

- Dose-Response Curves : 8-point dilutions (0.1–100 µM) with triplicate replicates . Meta-analyses of public datasets (e.g., ChEMBL) can contextualize outliers .

Q. How is this compound utilized in environmental fate studies, and what are key degradation pathways?

Methodological Challenges and Solutions

Q. What strategies mitigate interference from tert-butylphenoxy byproducts during HPLC analysis?

Common byproducts (e.g., di-ester adducts) co-elute with the target compound. Mitigation approaches:

Q. How are computational models applied to predict the environmental impact of this compound?

QSAR models (e.g., EPI Suite) estimate parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。